molecular formula C12H15ClF3NO2 B1439168 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185297-57-7

4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1439168
CAS No.: 1185297-57-7
M. Wt: 297.7 g/mol
InChI Key: AQLMXYWBHGADSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tetrahydro-2-furanylmethoxy group and a trifluoromethyl group attached to an aniline moiety.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of tetrahydro-2-furanyl methanol with an appropriate trifluoromethylating agent to introduce the trifluoromethyl group. Subsequent steps may include the formation of the aniline derivative and the final hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.

Comparison with Similar Compounds

  • 4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Uniqueness: 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLMXYWBHGADSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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